2-Thiouracil
Overview
Description
2-Thiouracil is a chemical derivative of uracil, where the oxygen atom in the 2-position of the ring is substituted by sulfur. This compound has historical significance as an anti-thyroid agent and has been used in the treatment of hyperthyroidism, particularly Graves’ disease . It is also found naturally in the seeds of Brassica and Crucifera species .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thiouracil can be synthesized through various methods. One common approach involves the reaction of thiourea with malonic acid in the presence of phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the cyclization of thiourea with β-ketoesters or β-diketones. This method is advantageous due to its high yield and relatively simple reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Thiouracil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Major Products Formed:
- Oxidation products include sulfonic acid derivatives.
- Reduction products include dihydrothiouracil derivatives.
- Substitution products include halogenated thiouracil derivatives .
Scientific Research Applications
Mechanism of Action
2-Thiouracil exerts its effects primarily by inhibiting the enzyme thyroid peroxidase. This enzyme is crucial for the synthesis of thyroid hormones, as it catalyzes the iodination of tyrosine residues in thyroglobulin. By blocking this enzyme, this compound prevents the formation of thyroxine and triiodothyronine, leading to reduced thyroid hormone levels .
Comparison with Similar Compounds
6-Methyl-2-thiouracil: Used as an anti-thyroid agent with similar mechanisms of action but different pharmacokinetics.
6-Propyl-2-thiouracil: Another anti-thyroid agent that is more potent than 2-Thiouracil and is commonly used in clinical settings.
This compound’s unique sulfur substitution at the 2-position of the uracil ring distinguishes it from other uracil derivatives, providing it with specific chemical and biological properties that make it valuable in various fields of research and industry.
Properties
IUPAC Name |
2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGGZBWXRYJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021347 | |
Record name | Thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE | |
Record name | 2-THIOURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
ANTITHYROID DRUGS INHIBIT FORMATION OF THYROID HORMONE LARGELY BY INTERFERING WITH INCORPORATION OF IODINE INTO ORGANIC FORM. THIS IMPLIES THAT THEY INTERFERE WITH OXIDN OF IODIDE ION, BUT ELUCIDATION OF DETAILED MECHANISM... HAMPERED BY INCOMPLETE UNDERSTANDING OF IODIDE-OXIDIZING SYSTEM OF...GLAND. /ANTITHYROID DRUGS/, THIOAMIDE DERIV DO NOT HAVE PERMANENT EFFECT UPON THYROID GLAND BUT INHIBIT HORMONE SYNTHESIS & SECRETION UNTIL SPONTANEOUS REMISSION OCCURS DURING COURSE OF DISEASE. /THIOAMIDE DERIV/ | |
Record name | 2-THIOURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC | |
CAS No. |
141-90-2 | |
Record name | Thiouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thiouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141902 | |
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Record name | 2-thiouracil | |
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Record name | 2-thiouracil | |
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Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Thiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-thiouracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.008 | |
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Record name | THIOURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59X161SCYL | |
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Record name | 2-THIOURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
NO DEFINITE MP, ABOUT 340 °C WITH DECOMP | |
Record name | 2-THIOURACIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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